molecular formula C14H12ClN3O3S2 B3037293 4-chloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide CAS No. 477855-34-8

4-chloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide

Cat. No. B3037293
CAS RN: 477855-34-8
M. Wt: 369.8 g/mol
InChI Key: PFYKUYCWPHQCAF-LFIBNONCSA-N
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Description

“4-chloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide” is a type of benzamide derivative . Benzamides are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . They are in the structures of potential drug compounds such as loperamide (Imodium AD, antidiarrheal), acetaminophen (analgesic), lidocaine (Xylocaine, local anesthetic), and others .


Synthesis Analysis

The synthesis of benzamide derivatives is usually performed through direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method has several advantages, including the use of a superior and recoverable catalyst, low reaction times, a simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .

Scientific Research Applications

Anticancer Applications

Several derivatives of the specified compound have been synthesized and evaluated for their anticancer properties. For instance, a study by Yılmaz et al. (2015) synthesized indapamide derivatives, including a compound with significant proapoptotic activity on melanoma cell lines, indicating potential as anticancer agents (Ö. Yılmaz et al., 2015). Another research by Gad et al. (2020) explored the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, finding several compounds with significant antiproliferative potential against breast cancer cell lines, indicating the structural relevance of thieno and thiazine moieties in anticancer activity (E. Gad et al., 2020).

Antimicrobial Applications

Research also indicates the potential of such compounds in antimicrobial applications. A study by Shafiq et al. (2011) reported the ultrasound-assisted synthesis of N-benzylidene-N’-(1-methyl-2, 2-dioxo-2,3-dihydro-1H-2λ6-benzo[c][1,2]thiazin-4-ylidene)hydrazines from methyl anthranilate, showing good antibacterial activity against various pathogens (Muhammad Shafiq et al., 2011). This demonstrates the potential for these compounds to be developed into new antibacterial agents.

properties

IUPAC Name

4-chloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O3S2/c1-18-12-6-7-22-13(12)11(8-23(18,20)21)16-17-14(19)9-2-4-10(15)5-3-9/h2-7H,8H2,1H3,(H,17,19)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYKUYCWPHQCAF-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NNC(=O)C3=CC=C(C=C3)Cl)CS1(=O)=O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(/C(=N/NC(=O)C3=CC=C(C=C3)Cl)/CS1(=O)=O)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide
Reactant of Route 2
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4-chloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide
Reactant of Route 3
4-chloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide
Reactant of Route 4
4-chloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide
Reactant of Route 5
4-chloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide

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